

Comparative Volatility Analysis of Isobutyl Isovalerate and Other Short-Chain Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl isovalerate*

Cat. No.: *B1194191*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation and chemical synthesis, the volatility of esters is a critical parameter influencing solvent selection, reaction kinetics, and final product characteristics. This guide provides a comparative analysis of the volatility of **isobutyl isovalerate** against other common short-chain esters, supported by established physical property data and standardized experimental methodologies.

Data Summary of Physicochemical Properties

The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature are indicative of greater volatility. The following table summarizes these key physical properties for **isobutyl isovalerate** and a selection of other short-chain esters.

Ester	Chemical Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg @ 20°C)
Isobutyl Isovalerate	C ₉ H ₁₈ O ₂	158.24	168.0 - 168.5 ^[1] [2]	1.43 @ 25°C ^[1]
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	77.1 ^[3] [4]	73 ^[3] [5]
Propyl Acetate	C ₅ H ₁₀ O ₂	102.13	102 ^[6] [7]	25 ^[6] [7]
Butyl Acetate	C ₆ H ₁₂ O ₂	116.16	126.1 ^[8] [9]	8 - 15 ^[10]
Isobutyl Acetate	C ₆ H ₁₂ O ₂	116.16	117 - 118 ^[11]	15

Analysis of Data:

Based on the data presented, **isobutyl isovalerate** exhibits the highest boiling point and the lowest vapor pressure among the compared esters. This indicates that **isobutyl isovalerate** is the least volatile compound in this group. Conversely, ethyl acetate, with the lowest boiling point and highest vapor pressure, is the most volatile. The volatility of the other esters falls in between these two extremes, generally decreasing with increasing molecular weight and chain length.

Experimental Protocols for Volatility Determination

To experimentally determine and compare the volatility of these esters, the following standardized methods are recommended:

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is particularly suitable for the esters listed.

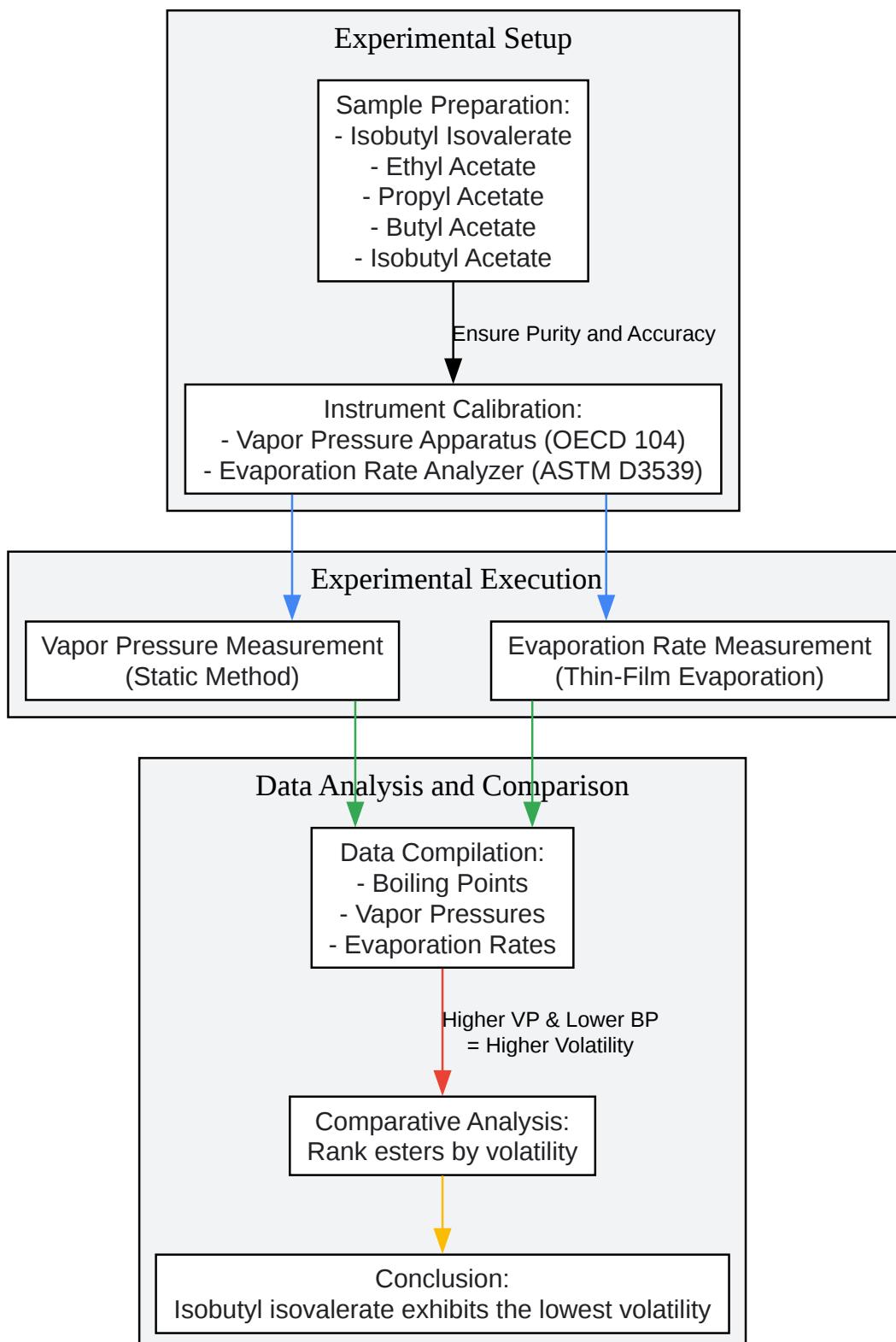
Methodology:

- Apparatus: A constant-temperature bath, a sample vessel connected to a pressure measuring device (e.g., a manometer), and a vacuum pump.

- Procedure:
 - A small amount of the ester is placed in the sample vessel.
 - The sample is degassed to remove any dissolved air.
 - The vessel is brought to the desired temperature in the constant-temperature bath.
 - The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.
 - This measurement is repeated at several different temperatures to establish the vapor pressure curve.

Evaporation Rate Determination (ASTM D3539)

This standard test method covers the determination of the evaporation rate of volatile liquids using a Shell Thin-Film Evaporometer.


Methodology:

- Apparatus: A Shell Thin-Film Evaporometer, which consists of a balance, a sample dish, and a controlled-environment chamber with regulated air flow and temperature.
- Procedure:
 - A specified volume of the ester is accurately dispensed onto a filter paper disk in the sample dish.
 - The dish is placed on the balance within the chamber.
 - A controlled stream of dry air at a specified temperature (typically 25°C) is passed over the sample.
 - The weight loss of the sample over time is recorded.
 - The evaporation rate is calculated from the time it takes for a certain percentage of the sample to evaporate and is often expressed relative to a standard solvent like n-butyl

acetate.

Comparative Volatility Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of ester volatility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webstore.ansi.org [webstore.ansi.org]
- 2. consilab.de [consilab.de]
- 3. kelid1.ir [kelid1.ir]
- 4. Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASTM D5191 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.ch]
- 9. ia600203.us.archive.org [ia600203.us.archive.org]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- To cite this document: BenchChem. [Comparative Volatility Analysis of Isobutyl Isovalerate and Other Short-Chain Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194191#comparing-the-volatility-of-isobutyl-isovalerate-with-other-short-chain-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com